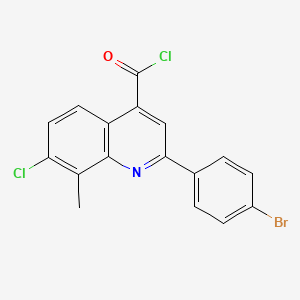
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride (2-BP-7C-8M-4CCl) is an important chemical compound that has been extensively studied due to its unique properties and potential applications. This compound belongs to the group of quinoline-4-carbonyl chlorides, which are a class of compounds with a wide range of applications in scientific research, industry, and medicine. 2-BP-7C-8M-4CCl is a brominated quinoline derivative with a chlorine atom attached to the nitrogen atom, and is used in a variety of research applications.
Applications De Recherche Scientifique
Luminescent Properties and Chemical Reactions
A study by Xu et al. (2014) investigated cyclometalated complexes including 2-(4-bromophenyl)pyridine, which is structurally related to the chemical . These complexes demonstrated luminescent properties with emission peaks under UV irradiation. They were also applied in coupling reactions of aryl chlorides containing hydroxymethyl, providing a method for the synthesis of biarylaldehydes and other compounds (Xu et al., 2014).
Anticorrosion Properties
Research conducted by Pernak (1984) focused on the anticorrosion properties of chlorides, including those related to the compound of interest. These chlorides exhibited inhibition effects on the corrosion of carbon steel in various acidic environments, suggesting potential applications in material protection and anticorrosion strategies (Pernak, 1984).
Inhibition of Photosynthetic Electron Transport
A study by Otevrel et al. (2013) examined a series of ring-substituted 4-arylamino-7-chloroquinolinium chlorides for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts. This suggests a potential application in the study of photosynthesis and possibly in developing herbicidal agents (Otevrel et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of various metal complexes including those with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol have been studied by Takjoo et al. (2013). These complexes were characterized for their potential applications in various fields such as catalysis and material science (Takjoo et al., 2013).
Charge Transport Properties
Irfan et al. (2020) explored the charge transport properties of hydroquinoline derivatives, which could have relevance to the compound . Their research could provide insights into the development of materials with specific electronic and optical properties (Irfan et al., 2020).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFDUWIHQMFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172247 | |
| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160263-62-6 | |
| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



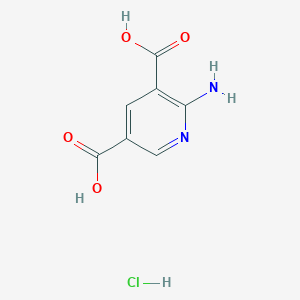
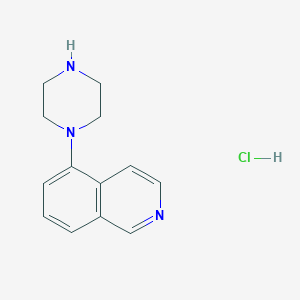
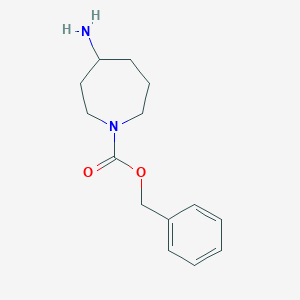
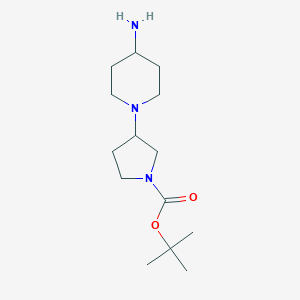
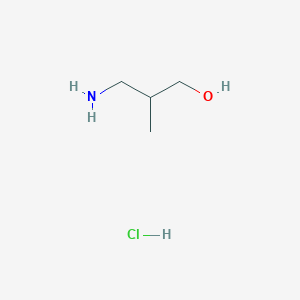
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
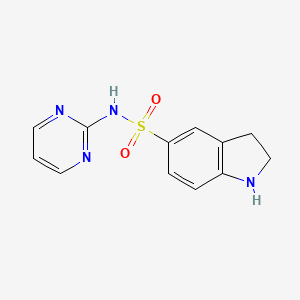
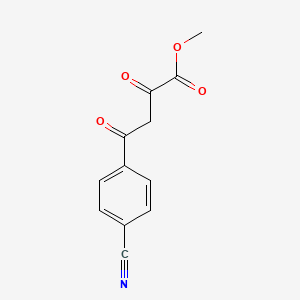
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)




![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)